molecular formula C6H11FO2 B1311325 Ethyl 2-fluoroisobutyrate CAS No. 55816-69-8

Ethyl 2-fluoroisobutyrate

Cat. No.: B1311325
CAS No.: 55816-69-8
M. Wt: 134.15 g/mol
InChI Key: CJRQQJKWNULSFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-fluoroisobutyrate can be synthesized through several methods. One common method involves the reaction of 2-bromoisobutyric acid ester with hydrofluoric acid and an oxidizing agent . Another method involves the reaction of 2-hydroxyisobutyric acid ester with hydrofluoric acid . These reactions typically require low temperatures and careful handling due to the hazardous nature of hydrofluoric acid.

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of hydrofluoric acid as a fluorinating agent, which is both economically and ecologically advantageous . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoroisobutyrate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding acid and alcohol.

Common Reagents and Conditions:

    Hydrofluoric Acid: Used in the synthesis and fluorination reactions.

    Oxidizing Agents: Used to facilitate the fluorination process.

Major Products:

    2-Fluoroisobutyric Acid: Formed through hydrolysis of the ester group.

    Substituted Esters: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-fluoroisobutyrate serves as an active pharmaceutical ingredient (API) . Its fluorinated structure enhances the biological activity and metabolic stability of drugs. Specific applications include:

  • Intermediate in Drug Synthesis : It is used as a building block for synthesizing various pharmaceuticals, particularly those targeting metabolic disorders and cancer therapies. The presence of fluorine in the compound often improves the pharmacokinetic properties of the resulting drugs .

Agrochemical Applications

One of the most notable applications of this compound is its role as an intermediate in the synthesis of triazine herbicides . These herbicides are widely used due to their effectiveness against a broad spectrum of weeds. The synthesis typically involves:

  • Reactions with Biguanide Precursors : this compound is reacted with biguanide compounds to produce triazine derivatives that exhibit herbicidal activity .

Case Study 1: Synthesis of Triazine Herbicides

A study demonstrated the efficient synthesis of a specific triazine herbicide using this compound as an intermediate. The process involved multiple steps, including fluorination and subsequent reactions with biguanides, resulting in high yields and effective weed control .

Case Study 2: Enzymatic Resolution

Research on the enzymatic resolution of this compound highlighted its potential for producing chiral intermediates for pharmaceuticals. The study optimized conditions for enzyme activity, significantly improving yield and purity compared to traditional chemical methods .

Mechanism of Action

The mechanism of action of ethyl 2-fluoroisobutyrate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites. The fluorine atom in the compound can enhance its stability and bioavailability, making it a valuable intermediate in pharmaceutical research .

Comparison with Similar Compounds

  • Methyl 2-fluoroisobutyrate
  • 2-Fluoroisobutyric Acid
  • Ethyl 2-chloroisobutyrate

Comparison: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Compared to its analogs, such as mthis compound and ethyl 2-chloroisobutyrate, this compound exhibits higher stability and reactivity, making it more suitable for specific industrial and pharmaceutical applications .

Biological Activity

Ethyl 2-fluoroisobutyrate is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Synthesis

This compound is an ester derived from 2-fluoroisobutyric acid. The general structure can be represented as follows:

C5H9FO2\text{C}_5\text{H}_9\text{F}\text{O}_2

The synthesis of this compound typically involves the reaction of 2-fluoroisobutyric acid with ethanol in the presence of an acid catalyst. Various methods have been documented, including the use of hydrogen fluoride as a fluorinating agent, which enhances yield and efficiency in producing this compound .

Enzymatic Interactions

This compound has been studied for its interactions with various enzymes. It has been shown to be a substrate for lipases, particularly Candida antarctica lipase B (Cal B), which can catalyze the hydrolysis and resolution of α-haloacids and esters . This enzymatic specificity may open avenues for biocatalytic applications in pharmaceuticals.

Toxicological Considerations

The toxicity profile of this compound is critical for its safe application. While detailed toxicological studies specific to this compound are sparse, related compounds have demonstrated varying degrees of toxicity. For example, sodium fluoride, a known toxicant, can affect metabolic processes broadly . Therefore, understanding the toxicological implications of this compound is essential for its development in therapeutic contexts.

Agricultural Use

This compound is being explored as an intermediate in the synthesis of triazine herbicides. These herbicides are significant in agricultural practices due to their effectiveness against a wide range of weeds . The fluorinated structure may enhance the herbicidal activity and selectivity of these compounds.

Pharmaceutical Development

The potential use of this compound in drug design is under investigation. Its structural properties may allow it to act as a scaffold for developing new antiviral medications or enzyme inhibitors . Research into its biological activity could lead to novel therapeutic agents.

Summary Table of Biological Activities

Activity Description References
AntiviralPotential activity against HSV; structural similarity to effective antivirals
Enzymatic InteractionSubstrate for lipases; potential biocatalytic applications
Agricultural ApplicationsIntermediate for triazine herbicides; enhanced efficacy expected
Toxicological ProfileLimited data; related compounds show variable toxicity

Properties

IUPAC Name

ethyl 2-fluoro-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRQQJKWNULSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447541
Record name Ethyl 2-fluoroisobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55816-69-8
Record name Ethyl 2-fluoroisobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethyl 2-hydroxyisobutyrate (12.43 g) was stirred in dry methylene chloride (65 ml) at -70° C. under nitrogen. Diethylaminosulphur trifluoride (30.32 g) in dry methylene chloride (5 ml) was added slowly, maintaining the temperature at -70° C. After completion of the addition, the mixture was stirred at -70° C. for 1 hour and was then allowed to warm to room temperature, stood for 3 hours and then overnight. The reaction was then carefully added to ice with vigorous stirring, and the resultant methylene chloride layer combined with a further methylene chloride extract of the aqueous layer. The total organic fraction was washed with brine, dried over magnesium sulphate and the solvent carefully distilled, to leave ethyl 2-fluoro-isobutyrate as a bronze liquid (12.8 g); 1H NMR analysis indicated that this material was >95% pure, and contained 2-3% of ethyl methacrylate. NMR (CDCl3, 270 MHz) δ 1.31(3H,t), 1.58(6H,d), 4.25(2H,q) ppm; 1H NMR (CDCl3, 254 MHz, 19F) δ -148.0 (1F, septet) ppm.
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Synthesis routes and methods III

Procedure details

Into a 50-ml autoclave having a teflon-made internal cylinder were placed 9 ml of a hydrogen fluoride/pyridine mixture [hydrogen fluoride/pyridne =70/30 (wt/wt), containing about 300 mM of hydrogen fluoride] and 9.15 g (91.5 mM) of fluorosulfuric acid. The autoclave contents were cooled to 0° C. Thereto was added 4.0 g (30.5 mM) of ethyl 2-hydroxyisobutyrate. The resulting mixture was subjected to a reaction at 40° C. for 4 hours. After the completion of the reaction, the reaction mixture was poured into ice water. The resulting mixture was extracted with methylene chloride. The extract was dried over anhydrous sodium sulfate and subjected to vacuum distillation to remove methylene chloride. The resulting residue was subjected to distillation to obtain 2.1 g (yield: 52%) of ethyl 2-fluoroisobutyrate having a boiling point of 124°-126° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.